9-Methyl-9H-fluoren-9-yl carbonazidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9H-fluoren-9-yl carbonazidate is a chemical compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of a fluorenyl group attached to a carbonazidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-fluoren-9-yl carbonazidate typically involves the reaction of 9-methyl-9H-fluorene with a suitable azidating agent. One common method involves the use of sodium azide in the presence of a catalyst to introduce the azide group into the fluorenyl structure. The reaction is usually carried out in an organic solvent such as acetone at low temperatures to ensure the stability of the azide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-9H-fluoren-9-yl carbonazidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Methyl-9H-fluoren-9-yl carbonazidate has several applications in scientific research:
Biology: Employed in the study of azide-based click chemistry for bioconjugation and labeling of biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of azide-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 9-Methyl-9H-fluoren-9-yl carbonazidate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry applications, where the compound acts as a precursor for the formation of stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenylmethyl chloroformate: Used as a protecting group in peptide synthesis.
9-Fluorenylmethoxycarbonyl chloride: Another fluorenyl derivative used in organic synthesis.
9-Methylfluorene: A simpler derivative of fluorene without the azide group.
Uniqueness
9-Methyl-9H-fluoren-9-yl carbonazidate is unique due to the presence of both the fluorenyl and azide groups, which confer distinct reactivity and potential for diverse applications in click chemistry and beyond .
Eigenschaften
CAS-Nummer |
40469-66-7 |
---|---|
Molekularformel |
C15H11N3O2 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
(9-methylfluoren-9-yl) N-diazocarbamate |
InChI |
InChI=1S/C15H11N3O2/c1-15(20-14(19)17-18-16)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
InChI-Schlüssel |
CIUGLUPGIZGFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.